Stypandrol
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Overview
Description
Stypandrol is a member of biphenyls.
Scientific Research Applications
1. Chemical Structure and Toxicity
Stypandrol, a compound isolated from Stypandra imbricata and Dianella revoluta, has been studied for its chemical structure and toxic effects. Stypandrone, a related quinone, was found to be toxic to laboratory mice, indicating potential toxicological implications of stypandrol as well (Colegate, Dorling, & Huxtable, 1987).
2. Synthesis and Chemical Properties
Research has focused on the synthesis of stypandrol and its chemical properties. The methodologies developed have broader implications in organic chemistry and pharmacology, as understanding the synthesis of such compounds can lead to the discovery of new drugs and treatments (Rizzacasa & Sargent, 1988).
3. Biochemical Impact
Studies have also looked at the biochemical impact of compounds like stypandrol. For example, the effects of phytochemicals in traditional medicines, which may include compounds like stypandrol, on human cytochrome P450 and P-glycoprotein-mediated metabolism have been evaluated. This is crucial for understanding the metabolic interactions of natural products in the human body (Nair et al., 2007).
properties
CAS RN |
99305-33-6 |
---|---|
Product Name |
Stypandrol |
Molecular Formula |
C26H22O6 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
1-[7-(7-acetyl-1,8-dihydroxy-6-methylnaphthalen-2-yl)-1,8-dihydroxy-3-methylnaphthalen-2-yl]ethanone |
InChI |
InChI=1S/C26H22O6/c1-11-9-15-5-7-17(23(29)21(15)25(31)19(11)13(3)27)18-8-6-16-10-12(2)20(14(4)28)26(32)22(16)24(18)30/h5-10,29-32H,1-4H3 |
InChI Key |
GCLHKQZTLUKUTE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C(=C4O)C(=O)C)C)O)O)C(=C1C(=O)C)O |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C(=C4O)C(=O)C)C)O)O)C(=C1C(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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